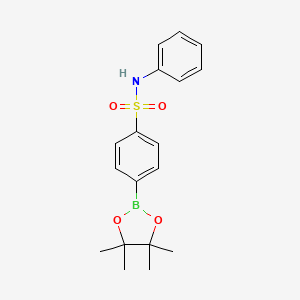
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound that features a boronic ester group and a sulfonamide group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between phenylboronic acid and pinacol in the presence of a dehydrating agent such as toluene.
Sulfonamide Formation: The sulfonamide group is formed by reacting the boronic ester with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.
Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
From Oxidation: Phenylboronic acid derivatives.
From Reduction: Phenylborane derivatives.
From Coupling: Biaryl compounds.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in cancer therapy.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
作用机制
The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the sulfonamide group, making it less versatile in certain reactions.
N-phenylbenzenesulfonamide: Lacks the boronic ester group, limiting its use in coupling reactions.
Uniqueness
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to the combination of the boronic ester and sulfonamide groups, which allows it to participate in a wide range of chemical reactions and applications.
This compound’s versatility and reactivity make it a valuable tool in both academic research and industrial applications.
生物活性
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22BNO4S with a molecular weight of 359.25 g/mol. The compound features a sulfonamide group and a boron-containing moiety which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrases or other sulfonamide-sensitive enzymes.
- Targeting COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes which are crucial in inflammation and pain pathways .
- Interaction with Cellular Pathways : The boron moiety can enhance the compound's interaction with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of related compounds. For instance:
- COX Inhibition : Compounds with similar structures demonstrated selective inhibition of COX-2 over COX-1 with IC50 values indicating moderate potency . This suggests that this compound may exhibit similar properties.
In Vivo Studies
Research involving animal models has shown promising results:
- Anti-inflammatory Effects : In vivo studies indicated that related compounds could reduce inflammation markers in models of arthritis and other inflammatory conditions . This positions this compound as a candidate for further exploration in anti-inflammatory therapies.
Case Study 1: COX Inhibition in Tumor Models
A study investigating the effects of a structurally similar compound on tumor growth highlighted its ability to inhibit COX enzymes in tumor tissues. The compound was found to significantly reduce tumor size in models overexpressing COX-2 . This reinforces the potential for N-phenyl derivatives in cancer therapy.
Case Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of related boron-containing compounds revealed favorable absorption and distribution characteristics. These studies suggest that N-phenyl derivatives may also exhibit good bioavailability and metabolic stability .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22BNO4S |
| Molecular Weight | 359.25 g/mol |
| CAS Number | 914606-88-5 |
| Purity | >97% |
| Potential Biological Activity | COX inhibition |
| Related Studies | Anti-inflammatory effects |
属性
分子式 |
C18H22BNO4S |
|---|---|
分子量 |
359.3 g/mol |
IUPAC 名称 |
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-16(13-11-14)25(21,22)20-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
InChI 键 |
AGDMEMHCZGZGGG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















